molecular formula C16H15BrN2O3 B11952017 2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide CAS No. 359798-27-9

2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B11952017
CAS No.: 359798-27-9
M. Wt: 363.21 g/mol
InChI Key: ZUZVQTKVXFUXBJ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C16H15BrN2O3 and a molecular weight of 363.214 g/mol . This compound is part of a class of hydrazones, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 2-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Chemical Reactions Analysis

2-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of suitable catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:

  • 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

These compounds share similar structural features but differ in their specific substituents and biological activities.

Properties

CAS No.

359798-27-9

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

2-bromo-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H15BrN2O3/c1-2-22-15-9-11(7-8-14(15)20)10-18-19-16(21)12-5-3-4-6-13(12)17/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+

InChI Key

ZUZVQTKVXFUXBJ-VCHYOVAHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.